

Application Notes and Protocols for Y 9000 in Protein Binding Assays

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Compound of Interest		
Compound Name:	Y 9000	
Cat. No.:	B1682343	Get Quote

Abstract

These application notes provide a detailed protocol for characterizing the binding of **Y 9000**, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), to its target protein. The described methodology utilizes a competitive fluorescence polarization (FP) assay, a robust and sensitive technique for quantifying protein-ligand interactions.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor characterization and drug discovery.

Introduction

Rho-associated coiled-coil containing protein kinases (ROCKs) are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA.[4][5] The two isoforms, ROCK1 and ROCK2, are involved in regulating a variety of cellular processes, including cytoskeleton dynamics, cell motility, and smooth muscle contraction. Dysregulation of the ROCK signaling pathway has been implicated in numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer, making ROCKs attractive therapeutic targets.

Y 9000 is a novel small molecule inhibitor designed to target the ATP-binding site of ROCK1 with high selectivity. To characterize the binding affinity of Y 9000, a competitive fluorescence polarization (FP) assay has been developed. FP is a homogeneous technique that measures the change in the rotational motion of a fluorescently labeled molecule (tracer) upon binding to a larger protein. In this competitive assay format, an unlabeled inhibitor (Y 9000) competes with a fluorescent tracer for binding to the ROCK1 kinase domain. The displacement of the tracer by



Y 9000 results in a decrease in the polarization signal, which can be used to determine the binding affinity (IC50) of the inhibitor.

Principle of the Fluorescence Polarization Competitive Binding Assay

Fluorescence polarization is based on the observation that when a small fluorescent molecule is excited with plane-polarized light, it emits largely depolarized light due to its rapid tumbling in solution. However, when this fluorescent molecule (tracer) is bound to a much larger protein, its rotational motion is slowed, and the emitted light remains significantly polarized.

In this competitive binding assay, a known fluorescent tracer that binds to the ROCK1 active site is used. In the absence of a competitor, the tracer binds to ROCK1, resulting in a high polarization signal. When an unlabeled competitor, such as **Y 9000**, is introduced, it displaces the tracer from the ROCK1 binding site. The displaced tracer tumbles freely in solution, leading to a decrease in the measured fluorescence polarization. The magnitude of this decrease is proportional to the concentration and affinity of the competing ligand.

Materials and Reagents

- Y 9000: Provided as a 10 mM stock solution in DMSO.
- Recombinant Human ROCK1 (catalytic domain): (e.g., Millipore Sigma, Cat. No. 14-451)
- Fluorescent Tracer: A suitable fluorescently labeled ROCK inhibitor (e.g., a Bodipy-TMR labeled Fasudil analog).
- Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20.
- DMSO: ACS grade.
- 384-well, black, low-volume microplates: (e.g., Corning, Cat. No. 3820)
- Microplate reader: Capable of fluorescence polarization measurements.

Experimental Protocols



Reagent Preparation

- Y 9000 Serial Dilution:
 - Prepare a serial dilution of **Y 9000** in DMSO. A typical starting concentration for the highest dose is 1 mM. Perform 1:3 serial dilutions to generate a 10-point concentration curve.
 - Subsequently, dilute each DMSO concentration 1:25 into Assay Buffer to create the final working solutions. This results in a final DMSO concentration of 4% in the working solutions.
- ROCK1 Working Solution:
 - Dilute the recombinant ROCK1 stock to a final concentration of 2X the desired assay concentration in Assay Buffer. The optimal concentration should be determined experimentally but is typically in the low nanomolar range.
- Tracer Working Solution:
 - Dilute the fluorescent tracer stock to a final concentration of 2X the desired assay concentration (typically equal to its Kd for ROCK1) in Assay Buffer.

Assay Procedure

- Dispense Y 9000: Add 5 μL of the serially diluted Y 9000 working solutions to the wells of a 384-well microplate.
- · Add Controls:
 - No Inhibitor Control (High Signal): Add 5 μL of Assay Buffer containing 4% DMSO.
 - \circ No Enzyme Control (Low Signal): Add 10 μ L of Assay Buffer and 5 μ L of the tracer working solution.
- Add ROCK1: Add 5 μL of the 2X ROCK1 working solution to all wells except the "No Enzyme Control" wells.



- Incubation: Mix the plate gently on a plate shaker for 1 minute and then incubate for 60 minutes at room temperature, protected from light.
- Add Tracer: Add 10 μL of the 2X tracer working solution to all wells.
- Final Incubation: Mix the plate on a shaker for 1 minute and incubate for 2 hours at room temperature, protected from light, to allow the binding to reach equilibrium.
- Measurement: Measure the fluorescence polarization on a suitable plate reader.

Data Presentation

The binding affinity of **Y 9000** is determined by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration. The data can be fitted to a sigmoidal doseresponse curve to calculate the IC50 value, which is the concentration of **Y 9000** that displaces 50% of the fluorescent tracer.

Table 1: Quantitative Binding Data for Y 9000 against ROCK1

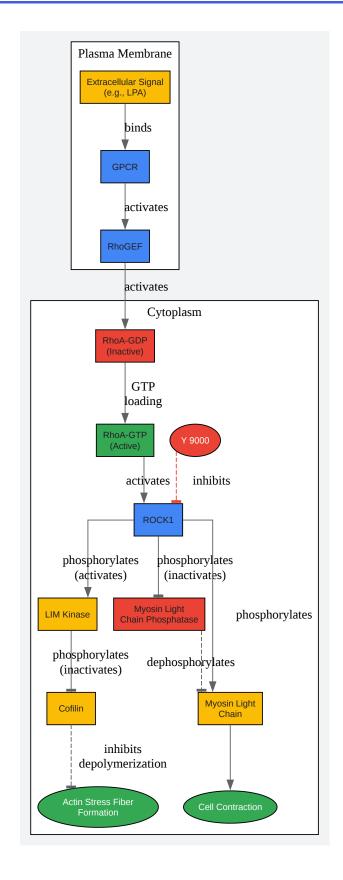
Compound	Target	Assay Type	Tracer (Kd)	IC50 (nM)	Ki (nM)
Y 9000	ROCK1	Comp. FP	15 nM	45.2	25.8
Y-27632 (Control)	ROCK1	Comp. FP	15 nM	140.5	80.3

Note: The inhibitor constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd)

Mandatory Visualization Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving ROCK1. RhoA, a small GTPase, activates ROCK1, which in turn phosphorylates multiple downstream substrates to regulate actin cytoskeleton dynamics and cell contractility.





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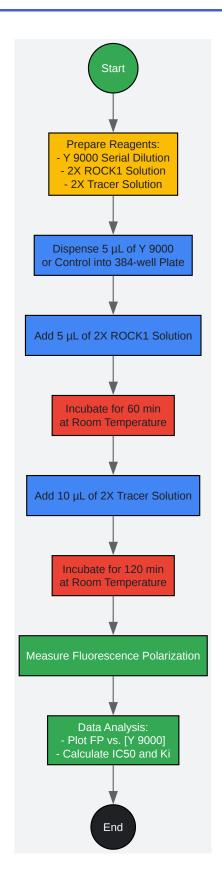
Caption: Simplified ROCK1 signaling pathway.



Experimental Workflow

The diagram below outlines the experimental workflow for the **Y 9000** competitive binding assay.





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Caption: Y 9000 competitive binding assay workflow.



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